EFI(A) Binds NF-Y and CBF Recognition Sites with Equal or 2-Fold Greater Affinity Than the Native Factors
In a direct comparative study using avian nuclear extracts and gel retardation assays, EFI was shown to bind to the recognition sequences of NF-Y and CBF with equal or up to 2-fold greater affinity than NF-Y and CBF themselves, despite less than 50% nucleotide sequence homology outside the core CCAAT motif [1]. This cross-binding was quantified across multiple CCAAT-factor sites, demonstrating that EFI retains high-affinity interactions even on non-cognate promoter elements where NF-Y or CBF binding is substantially weaker [1].
| Evidence Dimension | Relative DNA-binding affinity to CCAAT-box recognition sequences |
|---|---|
| Target Compound Data | EFI(A) binds NF-Y and CBF sites with equal to 2-fold greater affinity than the native factors |
| Comparator Or Baseline | NF-Y and CBF: binding to their own cognate recognition sequences (baseline affinity defined as 1×) |
| Quantified Difference | EFI affinity is 1× to 2× higher than native NF-Y/CBF on their respective sites; cross-binding to other CCAAT-factor sites is at most 10-fold lower than the EFI high-affinity site |
| Conditions | In vitro gel mobility shift assays using avian nuclear extracts; radiolabeled double-stranded oligonucleotide probes encompassing CCAAT motifs from RSV LTR, NF-Y, CBF, CP2, CP1, CTF/NF-1, and C/EBP recognition sequences |
Why This Matters
This quantitatively demonstrates that EFI(A) is not functionally interchangeable with NF-Y or CBF in DNA-binding assays, as it can outcompete these factors on their own target sequences by up to 2-fold, a critical consideration for experimental design in promoter occupancy studies.
- [1] Faber M, Sealy L, Chalkley R. Rous sarcoma virus enhancer factor I is a ubiquitous CCAAT transcription factor highly related to CBF and NF-Y. J Biol Chem. 1990;265(36):22243-22254. PMID: 2176209. View Source
